
JK-P3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JK-P3 es un inhibidor a base de pirazol que se dirige al receptor 2 del factor de crecimiento endotelial vascular, al receptor 1 del factor de crecimiento de fibroblastos y al receptor 3 del factor de crecimiento de fibroblastos. Es conocido por sus potentes propiedades antiangiogénicas, lo que lo convierte en un compuesto valioso en la investigación y el tratamiento del cáncer .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: JK-P3 se sintetiza a través de una serie de reacciones químicas que involucran derivados de pirazol. Los pasos clave incluyen:
- Formación del núcleo de pirazol.
- Funcionalización del anillo de pirazol con varios sustituyentes.
- Reacciones de acoplamiento para introducir la porción de benzamida.
Métodos de producción industrial: La producción industrial de this compound involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso típicamente incluye:
- Uso de reactivos de alta pureza.
- Temperaturas y tiempos de reacción controlados.
- Pasos de purificación como recristalización y cromatografía .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en los grupos metoxi de la porción de benzamida.
Reducción: El compuesto se puede reducir en condiciones específicas para modificar sus grupos funcionales.
Sustitución: this compound puede participar en reacciones de sustitución, especialmente en el anillo de pirazol.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Condiciones que involucran agentes halogenantes o nucleófilos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .
Aplicaciones Científicas De Investigación
JK-P3 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de quinasas y las vías de transducción de señales.
Biología: Investiga el papel del receptor del factor de crecimiento endotelial vascular y el receptor del factor de crecimiento de fibroblastos en los procesos celulares.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a sus propiedades antiangiogénicas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la angiogénesis y vías relacionadas
Mecanismo De Acción
JK-P3 ejerce sus efectos inhibiendo la actividad quinasa del receptor 2 del factor de crecimiento endotelial vascular, el receptor 1 del factor de crecimiento de fibroblastos y el receptor 3 del factor de crecimiento de fibroblastos. Esta inhibición previene la activación de las vías de señalización aguas abajo involucradas en la proliferación celular, la migración y la angiogénesis. El compuesto se une al dominio quinasa de estos receptores, bloqueando su fosforilación y la posterior transducción de señales .
Compuestos Similares:
Sunitinib: Otro inhibidor que se dirige al receptor del factor de crecimiento endotelial vascular y al receptor del factor de crecimiento de fibroblastos.
Sorafenib: Un inhibidor de múltiples quinasas con propiedades antiangiogénicas similares.
Pazopanib: Se dirige al receptor del factor de crecimiento endotelial vascular y al receptor del factor de crecimiento de fibroblastos, utilizado en la terapia del cáncer.
Singularidad de this compound: this compound es único debido a su estructura específica a base de pirazol, que proporciona alta afinidad y selectividad para sus objetivos. A diferencia de otros inhibidores, this compound muestra una inhibición pronunciada de la activación del receptor 2 del factor de crecimiento endotelial vascular y la señalización intracelular, lo que lo convierte en un potente agente antiangiogénico .
Comparación Con Compuestos Similares
Sunitinib: Another inhibitor targeting vascular endothelial growth factor receptor and fibroblast growth factor receptor.
Sorafenib: A multi-kinase inhibitor with similar anti-angiogenic properties.
Pazopanib: Targets vascular endothelial growth factor receptor and fibroblast growth factor receptor, used in cancer therapy.
Uniqueness of JK-P3: this compound is unique due to its specific pyrazole-based structure, which provides high affinity and selectivity for its targets. Unlike some other inhibitors, this compound shows pronounced inhibition of vascular endothelial growth factor receptor 2 activation and intracellular signaling, making it a potent anti-angiogenic agent .
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(5-phenyl-1H-pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZJUVDICQNITG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942655-44-9 |
Source


|
| Record name | 942655-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism of action for JK-P3?
A1: this compound was designed to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) []. While the exact binding interactions are not detailed in the provided abstracts, a related article confirms that this compound directly binds to the kinase domain of VEGFR2 []. By inhibiting VEGFR2, this compound is expected to disrupt downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels.
Q2: What are the potential implications of this compound's inhibition of VEGFR2 for disease treatment?
A2: VEGFR2 plays a critical role in tumor angiogenesis, a process that allows tumors to grow and spread by developing their own blood supply. Therefore, by inhibiting VEGFR2 activity, this compound holds potential as a therapeutic agent for diseases like cancer, where blocking angiogenesis is a key strategy for limiting tumor growth [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


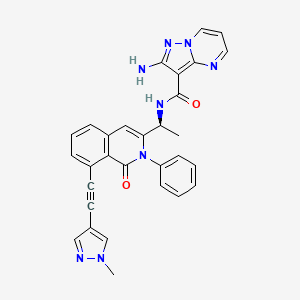

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)
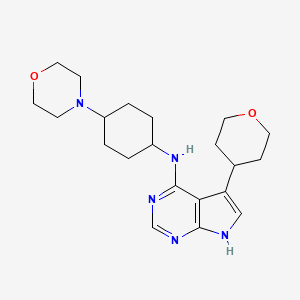
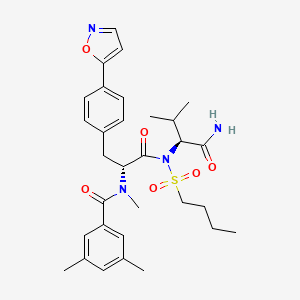
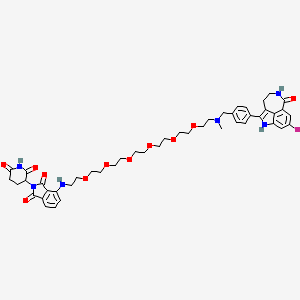



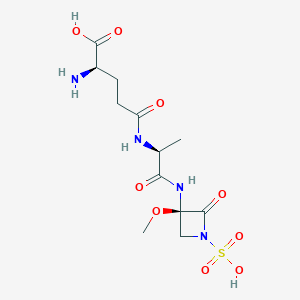
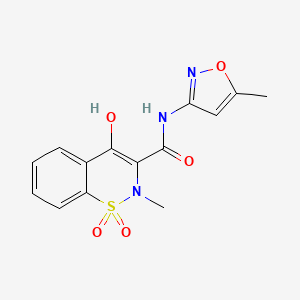
![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)
